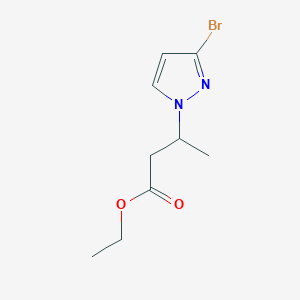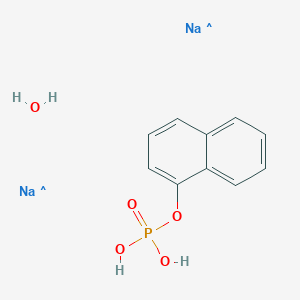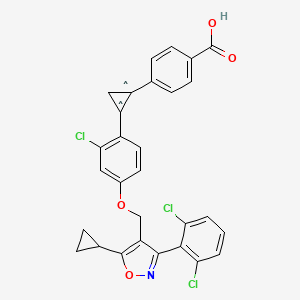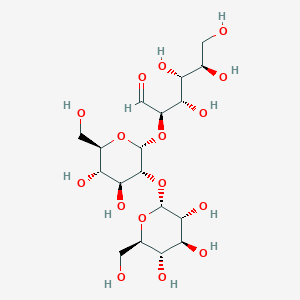
1,1,2-Tris(triethoxysilyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tris(ethoxysilyl)ethane is an organosilicon compound with the molecular formula C20H48O9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents and hydrolyzes in the presence of water. This compound is primarily used as a precursor in the synthesis of various organosilicon materials and has applications in multiple fields, including materials science and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products
Industrial Production Methods
In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.
Hydrolysis: In the presence of water, 1,1,2-Tris(ethoxysilyl)ethane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane networks.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with various properties
Common Reagents and Conditions
Water: Hydrolysis reactions are typically carried out in the presence of water.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Organosilicon Polymers: Formed during polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tris(ethoxysilyl)ethane has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor in the synthesis of mesoporous organosilica materials, which have applications in catalysis, adsorption, and separation processes.
Chemistry: Employed in the preparation of hybrid organic-inorganic materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Wirkmechanismus
The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar hydrolysis and condensation properties.
Tetraethyl orthosilicate: A commonly used precursor in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization of materials
Uniqueness
1,1,2-Tris(ethoxysilyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked siloxane networks. This property makes it particularly useful in applications requiring materials with high mechanical strength and thermal stability .
Eigenschaften
Molekularformel |
C8H18O3Si3 |
|---|---|
Molekulargewicht |
246.48 g/mol |
InChI |
InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LTQQIONDKICJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]CC([Si]OCC)[Si]OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)

![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)



![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)


